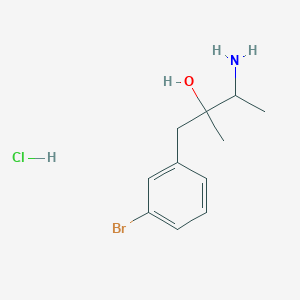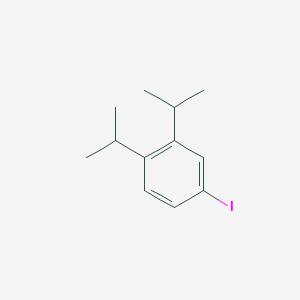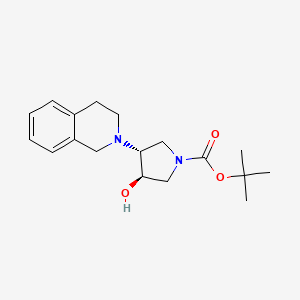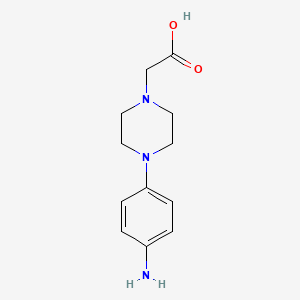
Ethyl 6-hydroxy-4,4-dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-hydroxy-4,4-dimethylhexanoate is a versatile chemical compound with the molecular formula C10H20O3 and a molecular weight of 188.3 g/mol . This compound is an ester derivative characterized by its unique molecular structure, making it valuable for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be synthesized through a two-step preparation process involving the hydrolysis of ε-caprolactone . The reaction typically involves the following steps:
Hydrolysis of ε-caprolactone: This step involves the ring-opening of ε-caprolactone using a suitable base, such as sodium hydroxide, to form 6-hydroxyhexanoic acid.
Esterification: The resulting 6-hydroxyhexanoic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-hydroxy-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4,4-dimethylhexanoic acid.
Reduction: Formation of 6-hydroxy-4,4-dimethylhexanol.
Substitution: Formation of 6-chloro-4,4-dimethylhexanoate or 6-bromo-4,4-dimethylhexanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-hydroxy-4,4-dimethylhexanoate has a wide range of applications in scientific research, including:
Biology: Utilized in the preparation of ligands for affinity resins specific for certain enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Employed in the synthesis of model phenol carbonate ester prodrugs with fatty acid-like structures.
Wirkmechanismus
The mechanism of action of Ethyl 6-hydroxy-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes, while the ester group can undergo hydrolysis to release the active compound. These interactions facilitate its use in various biochemical and pharmacological applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be compared with similar compounds such as:
Ethyl 6-hydroxyhexanoate: Similar structure but lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
Ethyl 6-bromo-4,4-dimethylhexanoate:
Ethyl 6-chloro-4,4-dimethylhexanoate: Contains a chlorine atom, leading to different chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for diverse scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
ethyl 6-hydroxy-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H20O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
AVNODKHRYPIJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)

![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)

amino}acetic acid](/img/structure/B13511655.png)




![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)



